SN40 hydrochloride SN40 hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14592252
InChI: InChI=1S/C18H20N2O2.ClH/c21-18(22)17-10-16(12-20-17)19-11-13-6-8-15(9-7-13)14-4-2-1-3-5-14;/h1-9,16-17,19-20H,10-12H2,(H,21,22);1H/t16-,17-;/m0./s1
SMILES:
Molecular Formula: C18H21ClN2O2
Molecular Weight: 332.8 g/mol

SN40 hydrochloride

CAS No.:

Cat. No.: VC14592252

Molecular Formula: C18H21ClN2O2

Molecular Weight: 332.8 g/mol

* For research use only. Not for human or veterinary use.

SN40 hydrochloride -

Specification

Molecular Formula C18H21ClN2O2
Molecular Weight 332.8 g/mol
IUPAC Name (2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C18H20N2O2.ClH/c21-18(22)17-10-16(12-20-17)19-11-13-6-8-15(9-7-13)14-4-2-1-3-5-14;/h1-9,16-17,19-20H,10-12H2,(H,21,22);1H/t16-,17-;/m0./s1
Standard InChI Key SCVJDDMQQPCHCV-QJHJCNPRSA-N
Isomeric SMILES C1[C@@H](CN[C@@H]1C(=O)O)NCC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Canonical SMILES C1C(CNC1C(=O)O)NCC2=CC=C(C=C2)C3=CC=CC=C3.Cl

Introduction

Chemical Identity and Structural Characteristics

SN40 hydrochloride (CAS No. 2768663-15-4) belongs to the class of small-molecule inhibitors targeting amino acid transporters. Its structure features a chlorinated aromatic ring system coupled with a secondary amine moiety, which likely contributes to its binding affinity for transporter proteins . The compound’s solubility profile is critical for experimental applications:

  • In vitro solubility: 100 mg/mL in dimethyl sulfoxide (DMSO), equivalent to 300.46 mM .

  • In vivo formulation: Typically administered via solutions containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to ensure stability and bioavailability .

The hydrochloride salt form enhances solubility in aqueous media, making it suitable for both cell-based assays and preclinical animal studies.

Pharmacological Targets and Mechanism of Action

SN40 hydrochloride exhibits broad-spectrum inhibitory activity against six major amino acid transporters (Table 1) :

TransporterSpeciesKiK_i (μM)
ASCT2Rat7.29
ASCT2Human2.42
EAAT1Human2.94
EAAT2Human5.55
EAAC1Human24.43
EAAT5Human5.55

Key mechanistic insights:

  • ASCT2 inhibition: ASCT2 is a sodium-dependent neutral amino acid transporter overexpressed in cancer cells to support glutamine uptake, a critical energy source for proliferating tumors . SN40 hydrochloride’s submicromolar KiK_i against human ASCT2 (2.42 μM) positions it as a competitive antagonist, disrupting glutamine metabolism in malignant cells.

  • EAAT modulation: By targeting excitatory amino acid transporters (EAAT1–5), SN40 hydrochloride may alter synaptic glutamate levels, though its primary research focus remains in oncology .

Preclinical Data and Anticancer Applications

In Vitro Activity

SN40 hydrochloride demonstrates dose-dependent inhibition of cancer cell proliferation, particularly in models reliant on ASCT2-mediated glutamine uptake. At 10 mM concentrations, the compound achieves complete transporter blockade, inducing metabolic stress and apoptosis in vitro .

In Vivo Pharmacokinetics

Preliminary pharmacokinetic studies in rodent models reveal:

  • Plasma clearance: High systemic clearance rates, necessitating optimized dosing regimens .

  • Brain penetration: A brain/plasma ratio of ~3, suggesting potential utility in central nervous system malignancies .

Administration protocols typically use oral doses of 30 mg/kg, yielding a maximum plasma concentration (CmaxC_{\text{max}}) of 7.51 mM .

Comparative Analysis with Existing AAT Inhibitors

While other ASCT2 inhibitors like GPNA and V-9302 have been described, SN40 hydrochloride’s dual activity against EAATs and ASCT2 provides a unique therapeutic profile . Its human ASCT2 KiK_i of 2.42 μM surpasses GPNA’s reported IC₅₀ of 15 μM, suggesting superior potency .

Challenges and Future Directions

Limitations:

  • Solubility constraints: Despite high DMSO solubility, aqueous formulations require stabilizers like PEG300, complicating clinical translation .

  • Off-target effects: Moderate inhibition of EAAC1 (Ki=24.43μMK_i = 24.43 \, \mu\text{M}) raises concerns about neurological side effects .

Research priorities:

  • Phase I trials: To establish safety profiles in humans.

  • Biomarker development: Identifying tumors with ASCT2 overexpression for targeted therapy.

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